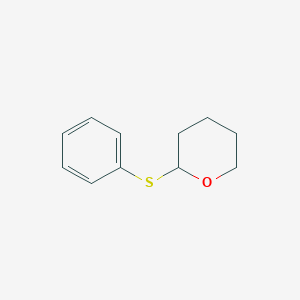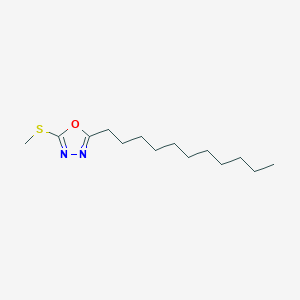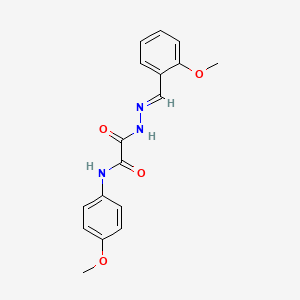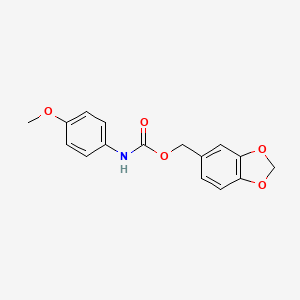
Piperonyl N-(4-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperonyl N-(4-methoxyphenyl)carbamate is an organic compound with the molecular formula C16H15NO5 and a molecular weight of 301.302 g/mol . It is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperonyl N-(4-methoxyphenyl)carbamate typically involves the reaction of piperonyl chloride with 4-methoxyaniline in the presence of a base, such as sodium hydroxide, to form the corresponding carbamate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Piperonyl N-(4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Piperonyl N-(4-methoxyphenyl)carbamate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Piperonyl N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate derivative, it can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme . This mechanism is similar to that of other carbamate compounds, which are known to inhibit acetylcholinesterase and other enzymes involved in neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperonyl N-(3-methoxyphenyl)carbamate
- Piperonyl N-(3-chloro-4-methylphenyl)carbamate
- Piperonyl N-(4-chloro-2-methylphenyl)carbamate
- Piperonyl N-(2,4-xylyl)carbamate
Uniqueness
Piperonyl N-(4-methoxyphenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the para position enhances its stability and reactivity compared to other isomers. Additionally, its specific molecular structure allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
6890-22-8 |
|---|---|
Formule moléculaire |
C16H15NO5 |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
1,3-benzodioxol-5-ylmethyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C16H15NO5/c1-19-13-5-3-12(4-6-13)17-16(18)20-9-11-2-7-14-15(8-11)22-10-21-14/h2-8H,9-10H2,1H3,(H,17,18) |
Clé InChI |
ZQXPLYHFDWUBSB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)OCC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl-](/img/structure/B11946263.png)


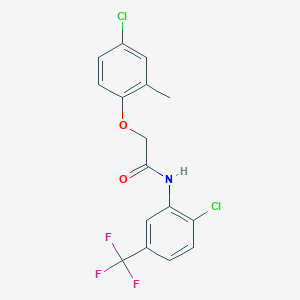


![[1-(Naphthalen-2-yl)ethylidene]propanedinitrile](/img/structure/B11946299.png)

